molecular formula C12H20O2 B13065162 3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

Cat. No.: B13065162
M. Wt: 196.29 g/mol
InChI Key: UVZKEHKSFZHRLM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a ketone group at the 1-position of the cyclohexane ring, with methyl groups at the 3- and 5-positions and a 2-methylpropanoyl (isobutyryl) substituent at the 2-position. While the provided evidence lacks direct experimental data for this specific compound, its structural analogs and derivatives (e.g., cyclohexanones with varying substituents) offer insights into its physicochemical and reactive properties .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3,5-dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-7(2)12(14)11-9(4)5-8(3)6-10(11)13/h7-9,11H,5-6H2,1-4H3

InChI Key

UVZKEHKSFZHRLM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C(=O)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isobutyryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one with three structurally related cyclohexanone derivatives, emphasizing molecular features, physicochemical properties, and functional distinctions.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Distinctions
This compound 3,5-dimethyl; 2-(2-methylpropanoyl) C₁₃H₂₀O₂ Not explicitly provided* Likely solid/liquid Isobutyryl group enhances electrophilicity at the ketone, influencing reactivity.
2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one 2-(3,5-dimethylpiperidin-1-yl) C₁₃H₂₃NO 209.33 Liquid Piperidine substituent introduces basicity; potential for hydrogen bonding.
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane 1,1,5,5-tetramethyl; 2-(prop-1-en-2-yl) C₁₃H₂₂ 178.31 Liquid Non-ketone cyclohexane; alkene substituent confers distinct reactivity (e.g., polymerization).
2',4',6'-Trihydroxy-2-methyl-3',5'-bis(3-methyl-2-butenyl)propiophenone Complex phenolic and prenylated substituents C₂₃H₃₀O₄ 394.48 Solid Polycyclic aromatic framework with multiple hydroxyl groups; antioxidant potential.

Notes:

  • Reactivity : The isobutyryl group in the target compound likely increases its susceptibility to nucleophilic attack at the carbonyl compared to the piperidine-substituted analog .
  • Applications: Unlike 1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane (a non-ketone hydrocarbon), the ketone functionality in the target compound enables participation in condensation or reduction reactions .
  • Structural Complexity: The phenolic derivative (Entry 4) exhibits significantly higher molecular weight and polarity due to hydroxyl and prenyl groups, suggesting divergent solubility and bioactivity profiles .

Research Findings and Functional Insights

Synthetic Utility: Cyclohexanones with acyl substituents (e.g., the target compound) are valuable intermediates in synthesizing heterocycles, such as pyrazolones (as seen in ), via reactions with hydrazines or hydroxylamines . The liquid state of 2-(3,5-dimethylpiperidin-1-yl)cyclohexan-1-one (Entry 2) suggests lower melting points for N-substituted analogs compared to acylated derivatives, which may crystallize more readily .

Spectroscopic and Crystallographic Data: While direct data for the target compound are unavailable, analogs like those in (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) highlight the utility of LC/MS and X-ray crystallography (via programs like SHELX ) in characterizing complex cyclohexanone derivatives.

Safety and Handling :

  • Similar compounds (e.g., Entry 3) are classified as laboratory chemicals, with safety protocols emphasizing avoidance of drug or household use due to undefined toxicity .

Biological Activity

3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a cyclohexanone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₄O
  • Molecular Weight: 142.20 g/mol
  • CAS Number: 1123-09-7
  • IUPAC Name: this compound

The compound features a cyclohexanone core with two methyl groups at positions 3 and 5, and a 2-methylpropanoyl group at position 2. This structural configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, a study investigating the hydroxyl radical scavenging activity demonstrated that certain cyclohexanones can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compoundTBDTBD
Gallic Acid95%10
Ascorbic Acid90%15

Note: TBD indicates data yet to be determined from specific studies.

Anti-inflammatory Activity

In vitro studies have shown that cyclohexanone derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of similar cyclohexanone derivatives against various pathogens. For instance:

  • Bacterial Inhibition: Research demonstrated that compounds like 3,5-dimethylcyclohexanone exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity: The compound has also shown antifungal activity against Candida species.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the antioxidant potential of this compound in human cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. These findings suggest potential therapeutic applications in inflammatory diseases.

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